molecular formula C12H11NO4 B180913 Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 53872-19-8

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B180913
CAS RN: 53872-19-8
M. Wt: 233.22 g/mol
InChI Key: KEINDUWFIWFMLM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that is widely used in scientific research. It is a member of the oxazole family of compounds and has a range of applications in the fields of chemistry, biology, and pharmacology.

Mechanism Of Action

The mechanism of action of Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate is not well understood. However, it is believed to interact with proteins in the body, particularly those involved in cell signaling pathways. It may also have an effect on the immune system and inflammation.

Biochemical And Physiological Effects

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may also have anti-cancer and anti-bacterial properties. It has also been shown to have an effect on the immune system, although the exact nature of this effect is not well understood.

Advantages And Limitations For Lab Experiments

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not particularly soluble in water, which can make it difficult to work with in some experiments. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are a number of future directions for research involving Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate. One area of interest is the development of new drugs based on this compound. It has already been used in the development of compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties, but there is potential for further development in these areas. Another area of interest is the development of new materials based on this compound. It has already been used in the development of polymers and liquid crystals, but there is potential for further development in these areas as well. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its effects on the body.

Synthesis Methods

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with methyl chloroformate and a base to form the ester.

Scientific Research Applications

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has a range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, particularly in the development of drugs. It has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

53872-19-8

Product Name

Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-15-11(14)9-12(16-2)17-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KEINDUWFIWFMLM-UHFFFAOYSA-N

SMILES

COC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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